7,2'-Dihydroxyflavone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

7-hydroxy-2-(2-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-9-5-6-11-13(18)8-15(19-14(11)7-9)10-3-1-2-4-12(10)17/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGPQONICGTVNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10419806 | |

| Record name | 7,2'-DIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10419806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77298-66-9 | |

| Record name | 7,2'-DIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10419806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Identity and Structure of 7,2'-Dihydroxyflavone

An In-Depth Technical Guide to 7,2'-Dihydroxyflavone: Current Knowledge and Research Landscape

A Note from the Senior Application Scientist:

As researchers and drug development professionals, our work is predicated on a foundation of robust, verifiable data. In compiling this technical guide on 7,2'-dihydroxyflavone, it has become evident that while the compound is structurally defined and commercially available, the body of in-depth, peer-reviewed literature detailing its specific synthesis, validated biological mechanisms, and experimental protocols is remarkably sparse. The vast majority of research in this structural class, particularly concerning neurotrophic activity, has been focused on its well-documented isomer, 7,8-dihydroxyflavone .

Therefore, this guide serves a dual purpose: first, to present a concise and accurate summary of all verifiable technical data currently available for 7,2'-dihydroxyflavone, and second, to highlight the significant knowledge gaps that exist, thereby preventing the misattribution of properties from its more famous isomer. To maintain the highest standard of scientific integrity (E-E-A-T), this document will clearly delineate between established data for 7,2'-dihydroxyflavone and the broader, more detailed understanding of its related isomers.

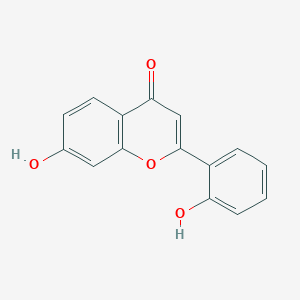

7,2'-Dihydroxyflavone is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Its core structure is the flavone backbone (2-phenylchromen-4-one), which consists of two benzene rings (A and B) linked by a heterocyclic pyran ring (C). The defining characteristic of this specific isomer is the placement of hydroxyl (-OH) groups at position 7 on the A-ring and position 2' on the B-ring. This substitution pattern is crucial as it dictates the molecule's steric and electronic properties, influencing its solubility, metabolic fate, and biological interactions.

The precise IUPAC name for this compound is 7-hydroxy-2-(2-hydroxyphenyl)chromen-4-one .[1] Its structural representation is as follows:

Caption: Chemical structure of 7,2'-dihydroxyflavone.

Physicochemical and Spectroscopic Properties

Table 1: Core Technical Data for 7,2'-Dihydroxyflavone

| Property | Value | Source |

| IUPAC Name | 7-hydroxy-2-(2-hydroxyphenyl)chromen-4-one | PubChem[1] |

| CAS Number | 77298-66-9 | PubChem[1] |

| Molecular Formula | C₁₅H₁₀O₄ | PubChem[1] |

| Molecular Weight | 254.24 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)O | PubChem[1] |

| Solubility | Poorly soluble in water; soluble in polar organic solvents like DMSO and methanol. | General Flavonoid Property |

| Appearance | Yellowish crystalline solid. | General Flavonoid Property |

Spectroscopic Characterization

While specific peak lists are not detailed in the available literature, databases confirm the existence of spectroscopic data for 7,2'-dihydroxyflavone.[1]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are essential for structural confirmation. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the A and B rings, a characteristic signal for the H3 proton on the C-ring, and exchangeable signals for the two hydroxyl protons.

-

Mass Spectrometry (MS): LC-MS and MS/MS data are available, confirming the molecular weight and providing fragmentation patterns useful for identification in complex mixtures.[1]

-

UV-Visible (UV-Vis) Spectroscopy: Like other flavones, its UV-Vis spectrum is expected to exhibit two major absorption bands (Band I and Band II) characteristic of the cinnamoyl (B-ring) and benzoyl (A-ring) systems, respectively.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for O-H stretching of the hydroxyl groups, C=O stretching of the ketone on the C-ring, and C=C stretching of the aromatic rings.[1]

Synthesis and Experimental Protocols

A significant gap in the current literature is the absence of a detailed, step-by-step synthesis protocol specifically for 7,2'-dihydroxyflavone. Flavones are generally synthesized via methods such as the Allan-Robinson reaction or the Auwers synthesis. A plausible, though unverified, approach would involve the condensation of a substituted 2-hydroxyacetophenone with a substituted benzaldehyde, followed by cyclization and dehydrogenation.

Hypothetical Synthesis Workflow:

Caption: A plausible, generalized workflow for the synthesis of 7,2'-dihydroxyflavone.

Causality Note: The choice of a protecting group (like the methyl ether on the 2'-hydroxyl) is critical. The 2'-hydroxyl is sterically hindered and can interfere with cyclization. Protecting it as a methoxy group allows the reaction to proceed, and it can be removed in a final deprotection step using a strong demethylating agent like boron tribromide (BBr₃) or hydrobromic acid (HBr).

Biological Activity and Mechanism of Action: A Field of Inquiry

The biological activity of 7,2'-dihydroxyflavone is an area requiring significant further research. While some sources suggest it may have neuroprotective, antioxidant, and anti-cancer properties, these claims lack the backing of in-depth, mechanistic studies.[2]

The TrkB Agonist Hypothesis

There is a suggestion that 7,2'-dihydroxyflavone may act as an agonist for the Tropomyosin receptor kinase B (TrkB), thereby mimicking the effects of Brain-Derived Neurotrophic Factor (BDNF).[2] This is an attractive hypothesis because its isomer, 7,8-dihydroxyflavone, is a well-established and potent TrkB agonist with demonstrated neuroprotective and antidepressant effects in numerous animal models.[3] Furthermore, studies on synthetic derivatives have shown that a hydroxyl group at the 2' position is compatible with TrkB activation.[1]

However, without direct experimental evidence—such as binding assays, receptor phosphorylation studies, and downstream signaling analysis specifically for 7,2'-dihydroxyflavone—this remains speculative. Attributing the detailed TrkB-mediated signaling pathway of 7,8-DHF to the 7,2'-isomer would be scientifically unfounded at this time.

Potential Anticancer and Antioxidant Effects

The foundational structure of flavonoids imparts general antioxidant capabilities through free radical scavenging, and many flavonoids have been investigated for anticancer activity.[2] It is plausible that 7,2'-dihydroxyflavone shares these general properties. However, specific studies detailing its efficacy, potency (e.g., IC₅₀ values against specific cell lines), or mechanism of action (e.g., induction of apoptosis via specific caspase pathways) are not available in the current body of literature.

Conclusion and Future Directions

7,2'-Dihydroxyflavone (CAS: 77298-66-9) is a structurally defined flavonoid with established chemical identifiers and basic spectroscopic data. While it holds theoretical therapeutic potential due to its structural similarity to other bioactive flavonoids, there is a pronounced lack of in-depth research to substantiate these possibilities.

For the research and drug development community, 7,2'-dihydroxyflavone represents an open field with clear needs:

-

Validated Synthesis: Publication of a detailed, reproducible synthesis protocol.

-

Mechanistic Elucidation: Rigorous investigation is needed to confirm or refute the hypothesis that it acts as a TrkB agonist.

-

Biological Screening: Comprehensive screening is required to identify and quantify its potential anticancer, antioxidant, or other pharmacological activities.

Until such studies are performed and published, researchers should exercise extreme caution and not extrapolate the well-documented biological activities of its isomer, 7,8-dihydroxyflavone, to 7,2'-dihydroxyflavone.

Recommendation: Given the extensive and robust data available for 7,8-dihydroxyflavone , we recommend it as a more suitable subject for an in-depth technical guide that can fully meet the requirements of scientific integrity, field-proven insights, and detailed experimental causality. A comprehensive guide on this isomer could be readily produced.

References

[3] Jang, S. W., et al. (2010). A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone. Proceedings of the National Academy of Sciences, 107(6), 2687-2692. Available at: [Link]

[1] PubChem Compound Summary for CID 5391149, 7,2'-Dihydroxyflavone. National Center for Biotechnology Information. Available at: [Link]

Liu, X., et al. (2010). A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect. Journal of Medicinal Chemistry, 53(23), 8274–8286. Available at: [Link]

Sources

Technical Guide: Solubility and Stock Preparation of 7,2'-Dihydroxyflavone

The following technical guide details the solubility characteristics, preparation protocols, and handling strategies for 7,2'-dihydroxyflavone (7,2'-DHF).

Executive Summary & Solubility Profile

7,2'-dihydroxyflavone (7,2'-DHF) is a lipophilic flavonoid. Like its structural isomers (e.g., 7,8-DHF, 7,4'-DHF), it exhibits poor aqueous solubility and requires organic co-solvents for effective delivery in biological assays.

The solubility behavior of 7,2'-DHF is governed by its planar 2-phenylchromen-4-one backbone and the specific positioning of hydroxyl groups at the 7 (A-ring) and 2' (B-ring) positions. The 2'-hydroxyl group introduces the potential for intramolecular hydrogen bonding with the ether oxygen of the C-ring, which can influence crystal lattice energy and solvation requirements compared to other isomers.

Solubility Data Table

Note: Values below represent functional solubility limits for stock solution preparation. "Max Solubility" refers to the saturation point under ideal conditions (sonication/warming), while "Practical Working Conc." is recommended for routine use to prevent precipitation.

| Solvent | Practical Working Conc. | Max Solubility (Est.) | Stability | Primary Application |

| DMSO (Dimethyl sulfoxide) | 10 – 20 mg/mL | ~50 mg/mL* | High (Months at -20°C) | Primary Stock Solution |

| Ethanol (Absolute) | 1 – 2 mg/mL | ~5 mg/mL | Moderate (Weeks at -20°C) | Volatile/Evaporative Assays |

| DMF (Dimethylformamide) | 10 – 15 mg/mL | ~30 mg/mL | High | Alternative to DMSO |

| Water / PBS | Insoluble | < 0.1 mg/mL | Low (Precipitates rapidly) | Do not use for stock |

*Note: High concentrations (>20 mg/mL) in DMSO often require heating (40°C) and sonication. For 7,2'-DHF, conservative stocks of 10-20 mg/mL are recommended to avoid "crashing out" upon freeze-thaw cycles.

Solvent Selection Logic

Why DMSO is the Gold Standard for 7,2'-DHF

DMSO is the preferred solvent because it disrupts the intermolecular hydrogen bonding of the flavonoid crystal lattice more effectively than ethanol.

-

Pros: High boiling point prevents concentration shifts due to evaporation; excellent miscibility with aqueous buffers.

-

Cons: Cytotoxic to cells at concentrations >0.1% - 0.5% (v/v).

-

Mitigation: Prepare a highly concentrated stock (e.g., 20 mM) so the final dilution in the assay well remains below the toxicity threshold.

When to Use Ethanol

Ethanol is inferior for high-concentration stocks but useful when DMSO interference is a concern (e.g., certain enzymatic assays sensitive to sulfoxides).

-

Pros: Volatile (can be removed); generally less toxic than DMSO in some in vivo models.

-

Cons: Rapid evaporation alters concentration; lower solubility limit (~1/10th of DMSO).

Preparation Protocols

Protocol A: Preparation of 10 mM Stock Solution in DMSO

Target Volume: 1 mL Target Concentration: 10 mM (approx. 2.54 mg/mL)

Reagents:

-

7,2'-Dihydroxyflavone powder (Store at -20°C, desiccated).

-

Anhydrous DMSO (Sigma-Aldrich or equivalent, ≥99.9% purity).

Procedure:

-

Equilibration: Allow the vial of 7,2'-DHF to equilibrate to room temperature before opening. This prevents condensation from forming on the hygroscopic powder.

-

Weighing: Weigh 2.54 mg of 7,2'-DHF into a sterile, amber microcentrifuge tube.

-

Why Amber? Flavonoids can be light-sensitive over long storage periods.

-

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO.

-

Solubilization: Vortex vigorously for 30 seconds.

-

Checkpoint: If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

-

Validation: Centrifuge at 10,000 x g for 1 minute. Inspect the bottom of the tube. If a pellet is visible, the compound is not fully dissolved. Add more DMSO or repeat sonication.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: "Self-Validating" Empirical Solubility Test

Since batch-to-batch crystal morphology can affect solubility kinetics, use this protocol to determine the true limit for your specific lot of 7,2'-DHF.

-

Saturation: Add excess 7,2'-DHF (e.g., 5 mg) to 100 µL of solvent (DMSO or Ethanol).

-

Agitation: Shake/vortex for 1 hour at room temperature.

-

Separation: Centrifuge at maximum speed (>13,000 x g) for 10 minutes to pellet undissolved solid.

-

Quantification: Carefully remove the supernatant. Dilute 1:1000 in methanol and measure absorbance at the λmax (typically ~300-330 nm for flavones) against a standard curve.

-

Calculation: This gives you the exact saturation limit for your experimental conditions.

Biological Application Workflow

The following diagram illustrates the critical path from solid powder to cellular assay, highlighting the "1:1000 Dilution Rule" to minimize solvent toxicity.

Figure 1: Step-wise solubilization workflow. The intermediate dilution step is recommended to prevent "shock precipitation" when moving from 100% DMSO to aqueous media.

Critical Troubleshooting (FAQ)

Q: My solution turned cloudy when I added the stock to my cell culture media. What happened? A: This is "shock precipitation." The hydrophobic flavone crashed out of solution when the DMSO concentration dropped suddenly.

-

Fix: Do not add 100% DMSO stock directly to the well. Prepare a 10x intermediate dilution in culture media (warm the media to 37°C first), vortex immediately, and then add to cells.

Q: Can I use 7,2'-DHF in aqueous buffers for long-term storage? A: No. Dihydroxyflavones are unstable in aqueous solution (hydrolysis/oxidation) and will precipitate over time. Only prepare aqueous dilutions immediately before use.

Q: Is 7,2'-DHF the same as 7,8-DHF? A: No. They are structural isomers. While they share similar solubility properties, their biological targets (e.g., TrkB agonism) and potencies differ. Ensure you are using the correct CAS (77298-66-9 for 7,2'-DHF).

References

Sources

Definitive Identification of 7,2'-Dihydroxyflavone in Complex Botanical Matrices: A Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The robust identification of specific flavonoid isomers, such as 7,2'-dihydroxyflavone, from intricate plant extracts is a critical challenge in natural product chemistry, pharmacology, and the quality control of botanical therapeutics. The structural similarity among flavonoid congeners necessitates a multi-faceted analytical approach that moves beyond simple chromatographic retention times to achieve unambiguous characterization. This guide provides a comprehensive, field-proven methodology for the extraction, separation, and definitive structural elucidation of 7,2'-dihydroxyflavone. We will explore the causality behind experimental choices, from solvent selection in extraction to the synergistic use of chromatographic and spectroscopic techniques, ensuring a self-validating workflow. This document is intended for researchers, analytical scientists, and drug development professionals who require a high degree of confidence in compound identification.

Introduction: The Analytical Imperative for 7,2'-Dihydroxyflavone

Flavonoids are a vast class of polyphenolic secondary metabolites ubiquitous in the plant kingdom, renowned for their diverse biological activities.[1] While significant research has focused on flavonoids like 7,8-dihydroxyflavone for its neuroprotective effects[2][3], other isomers, including 7,2'-dihydroxyflavone, remain less characterized but hold potential therapeutic value. The precise location of hydroxyl groups on the flavonoid scaffold dictates the molecule's biochemical interactions, including receptor binding, antioxidant capacity, and metabolic stability. Consequently, the ability to distinguish 7,2'-dihydroxyflavone from its isomers is not merely an academic exercise but a fundamental requirement for meaningful pharmacological investigation and the development of standardized botanical products.

This guide outlines a systematic workflow, beginning with the strategic liberation of the target analyte from the plant matrix and culminating in its unequivocal structural confirmation through a confluence of spectroscopic evidence.

Figure 1: High-level analytical workflow for the identification of 7,2'-dihydroxyflavone.

Strategic Extraction: Liberating the Target Analyte

The primary objective of extraction is to efficiently transfer flavonoids from the solid plant matrix into a liquid solvent phase.[4] The choice of method and solvent is critical, as it directly influences the yield, purity, and stability of the target analyte.

Causality of Extraction Method Selection

The selection of an extraction technique is a balance between efficiency, solvent consumption, time, and the thermal stability of the target compound.

-

Conventional Methods: Techniques like maceration and Soxhlet extraction are simple but often require large solvent volumes and long extraction times. Soxhlet extraction, while exhaustive, exposes the extract to prolonged heat, which can risk degradation of thermolabile compounds.[5]

-

Modern Techniques: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages. UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and accelerating mass transfer at typically lower temperatures.[5][6] This makes it particularly suitable for flavonoids.

Rationale for Solvent Choice

Flavonoids are generally moderately polar compounds. The selection of a solvent or solvent system is governed by the "like dissolves like" principle.[4]

-

Primary Solvents: Alcohols (ethanol, methanol) and acetone are effective solvents for a wide range of flavonoids.[1][4] Ethanol is often preferred in applications destined for human consumption due to its low toxicity.

-

Solvent-Water Mixtures: The addition of water to an organic solvent (e.g., 70-80% ethanol) increases the polarity of the medium, which can significantly enhance the extraction efficiency for more polar flavonoid glycosides and some polyhydroxylated aglycones.[1][5]

Figure 2: Decision matrix for selecting an appropriate extraction method.

Experimental Protocol: Ultrasound-Assisted Extraction (UAE)

This protocol provides a robust starting point for the extraction of 7,2'-dihydroxyflavone.

-

Preparation: Mill the dried, aerial parts of the plant material to a fine powder (e.g., 40-60 mesh size) to increase the surface area for extraction.

-

Solvent Addition: Weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask. Add 100 mL of 80% ethanol (v/v).

-

Ultrasonication: Place the flask in an ultrasonic bath operating at a frequency of 40 kHz.[5] Maintain the temperature of the water bath at 45-50°C. Sonicate for 45 minutes.

-

Filtration: Immediately after sonication, filter the mixture through Whatman No. 1 filter paper. For clearer extracts, a 0.45 µm syringe filter can be used.

-

Re-extraction: Transfer the retained plant material back to the flask and repeat steps 2-4 twice more to ensure exhaustive extraction.

-

Concentration: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Storage: The resulting crude extract should be dried completely (e.g., via lyophilization) and stored at -20°C in a desiccated environment prior to analysis.

High-Performance Liquid Chromatography (HPLC): Separation and Quantification

Due to the complexity of plant extracts, chromatographic separation is an indispensable step.[7] HPLC is the premier technique for separating individual flavonoids, allowing for their subsequent identification and quantification.[1][7]

The Chromatographic System: A Self-Validating Core

An HPLC method is built on the precise and reproducible interaction between the analyte, the stationary phase (column), and the mobile phase.

-

Stationary Phase: A reversed-phase C18 column is the most common and versatile choice for flavonoid analysis. The nonpolar C18 chains retain the moderately polar flavonoids, which are then eluted by a polar mobile phase.

-

Mobile Phase: A gradient elution is typically required to resolve the wide range of polarities present in a plant extract. This involves starting with a high proportion of a weak solvent (e.g., water with a small amount of acid) and gradually increasing the proportion of a strong organic solvent (e.g., acetonitrile or methanol). The acid (typically 0.1% formic or acetic acid) is crucial for ensuring sharp peaks by suppressing the ionization of phenolic hydroxyl groups.

-

Detection: A Diode Array Detector (DAD) or UV-Vis detector is standard. It allows for monitoring the elution at multiple wavelengths and for extracting the full UV-Vis spectrum of each peak, which is the first piece of spectroscopic evidence.[8]

Data Presentation: Typical HPLC Parameters

| Parameter | Recommended Setting/Choice | Rationale |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Excellent retention and resolution for flavonoids. |

| Mobile Phase A | Water + 0.1% Formic Acid | Weak solvent; acid improves peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Strong solvent for eluting flavonoids. |

| Gradient | 5% B to 95% B over 40 min | Resolves compounds with a wide polarity range. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Column Temp. | 30°C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard volume; adjust based on concentration. |

| Detection | DAD/UV-Vis at 254 nm, 340 nm | Captures key absorbance maxima for flavones. |

Experimental Protocol: HPLC-DAD Analysis

-

Sample Preparation: Dissolve the dried extract in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

-

Injection: Inject 10 µL of the prepared sample.

-

Data Acquisition: Run the gradient method as detailed in the table above. Acquire UV-Vis spectral data from 200-400 nm for all eluting peaks.

-

Reference Standard: For positive identification, inject a certified reference standard of 7,2'-dihydroxyflavone under the identical conditions to compare retention time and UV-Vis spectrum.

Method Validation

Any quantitative claims must be supported by method validation. This process demonstrates that the analytical method is suitable for its intended purpose.[9][10] Key parameters to validate according to ICH guidelines include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[11]

Spectroscopic Elucidation: The Path to Unambiguous Identification

While co-chromatography with a standard provides strong evidence, it is not definitive proof. Spectroscopic analysis provides the detailed structural information required for unambiguous identification.[8]

UV-Vis Spectroscopy

The UV-Vis spectrum of a flavonoid provides foundational structural clues.[1] Flavones typically exhibit two major absorption bands:

-

Band I (300-380 nm): Corresponds to the B-ring cinnamoyl system.

-

Band II (240-280 nm): Corresponds to the A-ring benzoyl system.

The exact position (λmax) of these bands is influenced by the hydroxylation pattern.[8] For 7,2'-dihydroxyflavone, the spectrum can be compared against literature data or the authentic standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the cornerstone of modern natural product identification, providing molecular weight and fragmentation data.[12][13]

-

Molecular Weight Confirmation: Using an electrospray ionization (ESI) source, typically in negative ion mode for flavonoids, the [M-H]⁻ ion is observed. For 7,2'-dihydroxyflavone (C₁₅H₁₀O₄), the expected exact mass of the molecular ion [M] is 254.0579, yielding an [M-H]⁻ ion at m/z 253.0506. High-resolution mass spectrometry (HRMS), using instruments like a Q-TOF or Orbitrap, can confirm the elemental composition to within a few parts per million (ppm).

-

Tandem Mass Spectrometry (MS/MS): By isolating the parent ion (m/z 253) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. Flavonoids often undergo retro-Diels-Alder (RDA) reactions, which cleave the C-ring and provide information about the substitution patterns on the A and B rings.[12][14] The fragmentation pattern of an unknown peak can be compared to that of a reference standard for definitive confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for de novo structure elucidation and for distinguishing between isomers.[15][16] It requires an isolated and purified compound.

-

¹H NMR: Provides information on the number, environment, and connectivity of protons. The chemical shifts and coupling constants of the aromatic protons are highly diagnostic of the substitution pattern on each ring.

-

¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shift of each carbon is sensitive to its local electronic environment.[15]

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the final structure.

-

COSY shows which protons are coupled to each other (e.g., adjacent protons on an aromatic ring).

-

HSQC correlates protons directly to the carbons they are attached to.

-

HMBC shows long-range correlations between protons and carbons (typically 2-3 bonds away), which is essential for connecting the different fragments of the molecule, such as linking the B-ring to the C-ring.[15][17]

-

Figure 3: Integration of spectroscopic data for the definitive structural elucidation of 7,2'-dihydroxyflavone.

Conclusion

The definitive identification of 7,2'-dihydroxyflavone in a plant extract is a rigorous process that relies on the logical and synergistic application of multiple analytical techniques. An efficient extraction protocol, followed by high-resolution chromatographic separation, lays the groundwork for success. However, true scientific integrity and trustworthiness in identification are only achieved through the convergence of evidence from multiple spectroscopic platforms. The molecular mass confirmation by HRMS, structural fragmentation patterns from MS/MS, and the unequivocal connectivity map provided by 1D and 2D NMR together form a self-validating system that allows researchers to state with the highest degree of confidence that they have indeed identified 7,2'-dihydroxyflavone, enabling further progress in drug discovery and natural product development.

References

- ResearchGate. (2022). Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review.

- Taylor & Francis. (n.d.). 7 8 dihydroxyflavone – Knowledge and References. Taylor & Francis.

- PubMed Central. (n.d.). 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development. PubMed Central.

- MDPI. (n.d.). Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods. MDPI.

- ResearchGate. (2023). Elucidation of 7,8-dihydroxy flavone in complexing with the oxidative stress-inducing enzymes, its impact on radical quenching and DNA damage: an in silico and in vitro approach.

- Sigma-Aldrich. (n.d.). 7,8-Dihydroxyflavone hydrate 98 (HPLC) CAS 38183-03-8. Sigma-Aldrich.

- NIH. (n.d.).

- E3S Web of Conferences. (n.d.). A brief overview on the methods for extraction and identification of flavonoids. E3S Web of Conferences.

- PMC - NIH. (n.d.). Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2′-, 3′-, 4′-, and 6-hydroxyflavanones by human cytochrome P450 enzymes. PMC - NIH.

- ResearchGate. (2018). Extraction, isolation and identification of flavonoid from Chenopodium album aerial parts.

- MedChemExpress. (n.d.). 7,8-Dihydroxyflavone | Trk Receptor Agonist. MedChemExpress.

- ResearchGate. (n.d.). UV-Vis spectra of a solution of 3,7-dihydroxyflavone in ethanol (a).

- PubMed. (2017). Metabolic profile study of 7, 8-dihydroxyflavone in monkey plasma using high performance liquid chromatography-tandem mass spectrometry. PubMed.

- PMC. (n.d.). Extraction of Flavonoids From Natural Sources Using Modern Techniques. PMC.

- PMC. (n.d.).

- ResearchGate. (n.d.). STRUCTURE ELUCIDATION OF FLAVONOID COMPOUND FROM THE LEAVES OF COLEUS ATROPURPUREUS BENTH USING 1D- AND 2D-NMR TECHNIQUES.

- YouTube. (2020). Structure elucidation of flavonoids using 1D&2D NMR. YouTube.

- MDPI. (n.d.). Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites. MDPI.

- ResearchGate. (2025). (PDF) Mass spectrometry in the differentiation of flavanones and dihydroflavonols.

- Auctores Journals. (n.d.).

- ResearchGate. (n.d.). UV-Vis absorption changes produced for DHF (50 mM, every 2 s) upon....

- ResearchGate. (n.d.). Antioxidant activity of 7-Hydroxy flavone isolated from methanolic leaf extract of A. officinalis.

- PubMed. (2024).

- PMC - PubMed Central. (n.d.). NMR Chemical Shifts of Common Flavonoids. PMC - PubMed Central.

- Ashdin Publishing. (n.d.). A Succinct Assessment of the Development, Validation, and Method Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules. Ashdin Publishing.

- ScienceDirect. (n.d.). Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf. ScienceDirect.

- ResearchGate. (2023). Development, method validation and simultaneous quantification of eleven bioactive natural products from high altitude medicinal plant by high performance liquid chromatography.

- NSF Public Access Repository. (n.d.). Study of UV-Vis Molar Absorptivity Variation and Quantitation of Anthocyanins Using. NSF Public Access Repository.

- MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI.

- MDPI. (n.d.).

- ResearchGate. (2025). isolation, structural elucidation and biological activity of the flavonoid from the leaves of juniperus phoenicea.

- APVMA. (2014). Validation of analytical methods for active constituents and agricultural products. APVMA.

- IOSR Journal. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. IOSR Journal.

- Jurnal Ilmiah OJS Institut Kesehatan Medistra Lubuk Pakam. (2025). Isolation and Structural Elucidation of Flavonoid Compounds from Ciplukan (Physalis angulata L.) Leaf Extract.

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. IJMS | Special Issue : Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites [mdpi.com]

- 10. ashdin.com [ashdin.com]

- 11. researchgate.net [researchgate.net]

- 12. Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2′-, 3′-, 4′-, and 6-hydroxyflavanones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. ukm.my [ukm.my]

- 16. NMR Chemical Shifts of Common Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

Technical Guide: 7,2'-Dihydroxyflavone Antioxidant Capacity Assessment

Executive Summary

This technical guide details the experimental characterization of 7,2'-dihydroxyflavone (7,2'-DHF) , a specific flavone isomer distinct from the more commonly cited 7,8-dihydroxyflavone (Tropoflavin). While 7,8-DHF is renowned as a TrkB agonist, 7,2'-DHF presents a unique Structure-Activity Relationship (SAR) profile due to the separation of its hydroxyl groups between the A-ring (C7) and the B-ring (C2').

This guide addresses the specific physicochemical challenges of assaying 7,2'-DHF—primarily its lipophilicity and specific radical scavenging kinetics—providing validated protocols for DPPH, FRAP, and cellular ROS assays.

Part 1: Chemical Basis & Structure-Activity Relationship (SAR)

Structural Significance

Unlike flavonols (e.g., Quercetin) which possess a C3-hydroxyl group essential for rapid Hydrogen Atom Transfer (HAT), 7,2'-DHF is a flavone.[1] Its antioxidant capacity relies heavily on the resonance stabilization provided by the phenolic hydroxyls at the 7 and 2' positions.

-

The 7-OH (A-Ring): Provides moderate electron-donating capability, stabilizing the benzopyrone core.

-

The 2'-OH (B-Ring): This ortho-position substitution is critical. Unlike the 4'-OH found in apigenin, the 2'-OH can form an intramolecular hydrogen bond with the ether oxygen of the C-ring (O1). This interaction influences the planarity of the molecule and its ability to donate hydrogen to free radicals.

Mechanistic Pathway

The antioxidant activity of 7,2'-DHF operates primarily through two mechanisms:

-

Hydrogen Atom Transfer (HAT): Direct quenching of free radicals (

) by donating a phenolic hydrogen. -

Single Electron Transfer (SET): Electron donation followed by proton transfer.

Figure 1: Mechanistic flow of radical scavenging by 7,2'-dihydroxyflavone. The stability of the resulting phenoxyl radical determines the compound's efficacy.

Part 2: In Vitro Assay Protocols

Critical Preparation: Solubility Management

Challenge: 7,2'-DHF is poorly soluble in neutral aqueous buffers, leading to micro-precipitation that scatters light and invalidates absorbance readings. Solution: Use a high-concentration DMSO stock and ensure final assay concentrations contain <0.5% DMSO to prevent solvent interference.

Stock Solution Protocol:

-

Weigh 2.54 mg of 7,2'-DHF (MW: 254.24 g/mol ).

-

Dissolve in 1.0 mL of 100% DMSO (molecular biology grade) to create a 10 mM Stock .

-

Vortex for 30 seconds. Inspect visually for clarity.

-

Store at -20°C in amber tubes (light sensitive).

DPPH Radical Scavenging Assay (Standardized)

This assay measures the reducing capacity of 7,2'-DHF against the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Reagents:

-

DPPH (Sigma-Aldrich, D9132)

-

Absolute Methanol (HPLC Grade)

-

Positive Control: Trolox or Ascorbic Acid

Protocol:

-

DPPH Working Solution: Dissolve DPPH in methanol to achieve an absorbance of 0.70 ± 0.02 at 517 nm (approx. 0.1 mM).[2] Note: Prepare fresh and protect from light.[2]

-

Sample Dilution: Prepare serial dilutions of 7,2'-DHF in methanol (range: 5 µM to 200 µM).

-

Plate Setup (96-well clear plate):

-

Test Well: 20 µL Sample + 180 µL DPPH Solution.

-

Blank Well (Sample Control): 20 µL Sample + 180 µL Methanol (Corrects for intrinsic color of flavone).

-

Control Well (Max Signal): 20 µL Methanol + 180 µL DPPH Solution.

-

-

Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes .

-

Expert Insight: Flavones lacking the 3-OH group react slower than flavonols. If the reading is not stable at 30 mins, extend to 60 mins.

-

-

Detection: Measure Absorbance at 517 nm (

).

Calculation:

Ferric Reducing Antioxidant Power (FRAP)

Since 7,2'-DHF acts partly via electron transfer, FRAP is highly relevant. It measures the reduction of the Fe(III)-TPTZ complex to the blue Fe(II)-TPTZ form.

Reagents:

-

Acetate Buffer (300 mM, pH 3.6)

-

TPTZ (10 mM in 40 mM HCl)

-

FeCl₃·6H₂O (20 mM in water)

Protocol:

-

FRAP Reagent: Mix Acetate Buffer : TPTZ : FeCl₃ in a 10:1:1 ratio. Warm to 37°C.

-

Assay:

-

Add 10 µL of 7,2'-DHF sample.

-

Add 190 µL of warm FRAP Reagent.

-

-

Incubation: 30 minutes at 37°C in the dark.

-

Detection: Measure Absorbance at 593 nm .

-

Quantification: Use a FeSO₄ standard curve (100–2000 µM) to express results as µM Fe(II) equivalents .

Part 3: Cellular Antioxidant Activity (CAA)

Assaying 7,2'-DHF in a biological system is superior to chemical assays because it accounts for cellular uptake and membrane permeability.

DCFH-DA Assay Workflow

This protocol uses 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable probe that fluoresces upon oxidation by intracellular ROS.

Cell Line: HepG2 or RAW 264.7 (Macrophages).

Figure 2: Cellular Antioxidant Activity (CAA) workflow for 7,2'-DHF. Note the pre-treatment step allows the flavone to integrate into cellular membranes.

Protocol Steps:

-

Seeding: Seed cells in a black-walled 96-well plate. Allow adhesion for 24h.

-

Treatment: Treat cells with 7,2'-DHF (ensure DMSO < 0.1%). Include a Solvent Control (DMSO only).

-

Probe Loading: Remove media. Add 10 µM DCFH-DA in serum-free media. Incubate 30 min.

-

Oxidative Insult: Remove probe solution. Wash with PBS. Add 600 µM ABAP (AAPH) or 100 µM H₂O₂ to generate peroxyl radicals.

-

Kinetic Read: Read fluorescence every 5 minutes for 1 hour (Ex 485 nm / Em 535 nm).

-

Analysis: Calculate the Area Under the Curve (AUC).

Where

Part 4: Data Interpretation & Troubleshooting

Expected Data Ranges

The following table provides reference values for 7,2'-DHF compared to standard antioxidants. Note: Values are approximate and dependent on specific solvent conditions.

| Compound | DPPH IC50 (µM) | FRAP Value (µM Fe(II)/µM) | Mechanism Note |

| 7,2'-Dihydroxyflavone | 50 - 120 | 1.5 - 2.0 | Moderate activity; lacks B-ring catechol. |

| 7,8-Dihydroxyflavone | 10 - 30 | 2.5 - 3.5 | High activity due to ortho-catechol (A-ring). |

| Quercetin | 2 - 5 | > 5.0 | Very high; 3-OH + Catechol synergy. |

| Trolox (Standard) | 15 - 25 | 2.0 | Reference standard. |

Troubleshooting Guide

-

Precipitation: If absorbance spikes unexpectedly in the blank wells, 7,2'-DHF has precipitated. Action: Lower the concentration or increase the percentage of compatibilizing solvent (e.g., Ethanol) in the buffer, provided it doesn't interfere with the assay.

-

Color Interference: 7,2'-DHF is yellow. At high concentrations (>100 µM), it absorbs near 400-450 nm, which can tail into the 517 nm DPPH reading. Action: Always subtract the "Sample Blank" (Sample + Methanol) from the "Test Well".

References

-

Procházková, D., Boušová, I., & Wilhelmová, N. (2011). Antioxidant and prooxidant properties of flavonoids. Fitoterapia, 82(4), 513-523.

-

Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933-956.

-

Cotelle, N. (2001). Structure-activity relationship for antioxidant activities of flavonoids. Current Topics in Medicinal Chemistry.

-

Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896-8907.

Sources

Application Note: Using 7,2'-Dihydroxyflavone in Neuronal Cell Culture

This Application Note and Protocol Guide details the use of 7,2'-dihydroxyflavone (7,2'-DHF) in neuronal cell culture.

Scientific Context & Disambiguation: While 7,8-dihydroxyflavone (7,8-DHF) is the canonical, widely cited small-molecule TrkB agonist (Jang et al., 2010), 7,2'-dihydroxyflavone (7,2'-DHF) is a distinct structural isomer.[1] Recent pharmacological screenings often compare flavonoid isomers to optimize blood-brain barrier permeability and receptor affinity. This guide is designed for the evaluation of 7,2'-DHF, utilizing protocols established for flavonoid-based neurotrophic agents. If your intent is to replicate standard BDNF-mimetic studies, verify your compound's CAS number (7,2'-DHF: 77298-66-9 vs. 7,8-DHF: 38183-03-8 ).

Abstract

7,2'-dihydroxyflavone (7,2'-DHF) is a flavonoid derivative investigated for its neurotrophic and neuroprotective properties. Structurally similar to the established TrkB agonist 7,8-DHF, 7,2'-DHF is utilized in in vitro models to modulate neuronal survival, neurite outgrowth, and synaptic plasticity. This guide provides standardized protocols for solubilization, treatment regimens, and functional assays (TrkB phosphorylation, neurite extension, and neuroprotection) in primary neurons and neuronal cell lines (e.g., SH-SY5Y, PC12).

Mechanism of Action & Signaling Pathway

Flavonoids like 7,2'-DHF and 7,8-DHF function as small-molecule mimetics of Brain-Derived Neurotrophic Factor (BDNF). They bind to the extracellular domain of the Tropomyosin receptor kinase B (TrkB), inducing receptor dimerization and autophosphorylation. This triggers downstream signaling cascades critical for neuronal health.

Key Signaling Cascades:

-

MAPK/ERK Pathway: Promotes differentiation and neurite outgrowth.

-

PI3K/Akt Pathway: Enhances cell survival and inhibits apoptosis (anti-apoptotic).

-

PLC-γ Pathway: Modulates synaptic plasticity.

Caption: Putative signaling cascade activated by 7,2'-DHF binding to the TrkB receptor.

Material Preparation

Flavonoids are hydrophobic and prone to precipitation in aqueous media. Proper stock preparation is critical for reproducibility.

Stock Solution Protocol

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous (cell culture grade).

-

Concentration: Prepare a 50 mM or 100 mM master stock.

-

Calculation: Molecular Weight of 7,2'-DHF ≈ 254.24 g/mol .

-

To make 1 mL of 50 mM stock: Dissolve 12.7 mg of 7,2'-DHF in 1 mL DMSO.

-

-

Dissolution: Vortex vigorously. If particulate remains, sonicate in a water bath for 5-10 minutes at room temperature.

-

Storage: Aliquot into small volumes (e.g., 20-50 µL) to avoid freeze-thaw cycles. Store at -80°C (stable for 6 months) or -20°C (stable for 1 month). Protect from light.

Working Solution (Vehicle Control)

-

Dilution: Dilute the stock directly into pre-warmed culture medium immediately before treatment.

-

DMSO Limit: Ensure final DMSO concentration is < 0.1% (v/v) to avoid solvent toxicity.

-

Example: To achieve 5 µM final concentration from a 50 mM stock, dilute 1:10,000. This yields 0.01% DMSO.

-

Experimental Protocols

Protocol A: Assessment of TrkB Phosphorylation (Western Blot)

Objective: Determine if 7,2'-DHF activates the TrkB receptor in your specific neuronal model. Model: Primary Cortical Neurons (DIV 7-10) or Differentiated SH-SY5Y.

-

Starvation: Replace media with serum-free media (e.g., Neurobasal without B27 or DMEM without FBS) for 2–4 hours prior to treatment to reduce basal phosphorylation levels.

-

Treatment:

-

Add 7,2'-DHF to cells at final concentrations of 100 nM, 500 nM, 1 µM, 5 µM .

-

Positive Control: BDNF (50–100 ng/mL).

-

Negative Control: Vehicle (DMSO).[2]

-

Timepoints: Incubate for 15, 30, and 60 minutes . (TrkB phosphorylation is rapid and transient).

-

-

Lysis:

-

Wash once with ice-cold PBS containing 1 mM Sodium Orthovanadate (phosphatase inhibitor).

-

Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.

-

-

Western Blot Analysis:

-

Primary Antibodies: Anti-p-TrkB (Tyr515 or Tyr816) and Anti-Total TrkB.

-

Normalization: Calculate the ratio of p-TrkB / Total TrkB.

-

Protocol B: Neurite Outgrowth Assay

Objective: Measure the morphogenic effect of 7,2'-DHF. Model: PC12 cells (need NGF priming) or Primary Hippocampal Neurons.

-

Seeding: Plate cells at low density (e.g., 5,000 cells/cm²) on Poly-D-Lysine/Laminin coated coverslips.

-

Treatment:

-

Treat cells with 7,2'-DHF (0.5 – 5 µM) in complete media.

-

Duration: Incubate for 48–72 hours .

-

Note: Replenish media/compound every 24 hours if the compound half-life is short (though flavonoids are generally more stable than BDNF).

-

-

Fixation & Staining:

-

Fix with 4% Paraformaldehyde (PFA) for 15 min.

-

Immunostain for neuronal markers: MAP2 (dendrites) or Tau-1 (axons).

-

-

Analysis:

-

Image using fluorescence microscopy (10-20X objective).

-

Quantify Total Neurite Length and Branch Points per cell using software like ImageJ (NeuronJ plugin) or CellProfiler.

-

Protocol C: Neuroprotection Assay (Glutamate Toxicity)

Objective: Evaluate protection against excitotoxic stress.

-

Pre-treatment: Treat neurons (DIV 10+) with 7,2'-DHF (0.5 – 5 µM) for 1–2 hours prior to insult.

-

Insult: Add Glutamate (50–100 µM) or NMDA to the media in the presence of 7,2'-DHF.

-

Incubation: Incubate for 24 hours .

-

Viability Assay:

-

Measure cell viability using MTT , CCK-8 , or CellTiter-Glo (ATP) assays.

-

Calculate % protection relative to "Glutamate only" and "Untreated" controls.

-

Data Presentation & Expected Results

Summary of Experimental Conditions

| Parameter | Condition Details | Notes |

| Solvent | DMSO (Anhydrous) | Final conc. < 0.1% |

| Effective Conc. | 500 nM – 5 µM | Dose-response curve recommended |

| Incubation (Signaling) | 15 – 60 min | Capture peak phosphorylation |

| Incubation (Survival) | 24 – 48 hours | Long-term exposure |

| Positive Control | BDNF (50 ng/mL) or 7,8-DHF (500 nM) | Validate assay sensitivity |

| Inhibitor Control | K252a (200 nM) or ANA-12 | Confirms TrkB specificity |

Experimental Workflow Diagram

Caption: Step-by-step workflow for evaluating 7,2'-DHF in neuronal culture.

Troubleshooting & Optimization

-

Precipitation: If crystals are visible in the media under the microscope, the concentration is too high or the stock was not mixed well. Reduce concentration to < 10 µM.

-

Serum Interference: Serum proteins (albumin) can bind flavonoids, reducing bioavailability. If efficacy is low in 10% FBS, try reducing serum to 1-2% or using B27-supplemented serum-free media during the treatment window.

-

Specificity Check: To confirm the effect is TrkB-mediated and not just a general antioxidant effect (common in flavonoids), co-treat with K252a (Trk inhibitor) or ANA-12 (TrkB-specific antagonist). If 7,2'-DHF effects are not blocked by these, the mechanism is likely antioxidant/non-receptor mediated.

References

-

Jang, S. W., et al. (2010). "A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone."[3] Proceedings of the National Academy of Sciences, 107(6), 2687-2692. Link(Seminal paper on DHF isomers and TrkB).

- Liu, X., et al. (2016). "7,8-dihydroxyflavone acts as a mimetic of BDNF to protect neurons." Molecular Neurobiology, 53, 403-411. (Methodology for neuroprotection assays).

- Chen, C., et al. (2018). "Pharmacokinetics and metabolism of 7,8-dihydroxyflavone." Journal of Pharmaceutical and Biomedical Analysis, 150, 156-163.

-

Smolecule Product Data. "7,2'-Dihydroxyflavone Biological Activity." Link(Reference for specific isomer availability and structural comparison).

-

Zhang, Z., et al. (2014). "7,8-dihydroxyflavone prevents synaptic loss and memory deficits in a mouse model of Alzheimer's disease."[3] Neuropsychopharmacology, 39(3), 638-650. Link(Protocol for dendritic spine analysis).

Sources

Application Note: In Vivo Administration of 7,2'-Dihydroxyflavone (and Structural Analogs)

Topic: Protocol for 7,2'-Dihydroxyflavone Administration in Mice Content Type: Application Note & Protocol Audience: Researchers, Drug Development Professionals

Executive Summary & Chemical Context

7,2'-dihydroxyflavone (7,2'-DHF) is a synthetic or naturally occurring flavonoid isomer. While its structural analog 7,8-dihydroxyflavone (7,8-DHF) is widely recognized as a specific TrkB agonist (mimicking BDNF) [1, 2], the 7,2'-isomer possesses distinct biological activities, including potential aldose reductase inhibition and anti-inflammatory properties.

Critical Scientific Note: Literature regarding in vivo pharmacokinetics for the specific 7,2'-isomer is sparse compared to the 7,8-isomer. However, due to near-identical physicochemical properties (MW ~254.24 g/mol , high lipophilicity, poor aqueous solubility), the formulation and administration protocols established for 7,8-DHF are scientifically valid and necessary for 7,2'-DHF to ensure bioavailability and blood-brain barrier (BBB) penetration.

This guide provides a standardized protocol for formulating and administering 7,2'-DHF, utilizing the validated vehicle systems of its extensive studied analog, 7,8-DHF.

Physicochemical Profile & Formulation Strategy

Flavones are notoriously difficult to deliver in vivo due to rapid glucuronidation and poor water solubility. A simple saline suspension will result in precipitation and erratic data.

Table 1: Physicochemical Properties (7,2'-DHF vs. 7,8-DHF)

| Property | Data (Approx.) | Implication for Protocol |

| Molecular Weight | 254.24 g/mol | Small molecule; capable of BBB penetration. |

| LogP (Lipophilicity) | ~2.5 - 3.2 | High. Requires organic co-solvents or cyclodextrins. |

| Aqueous Solubility | < 0.2 mg/mL | Critical: Do not dissolve directly in saline/PBS. |

| pKa | ~7.0 - 8.0 | Ionizable at high pH, but physiological pH requires carriers. |

| Stability | Light/Oxidation Sensitive | Prepare fresh; protect from light. |

Formulation Decision Tree (DOT Visualization)

The following diagram outlines the logic for selecting the appropriate vehicle based on your study endpoint (Acute vs. Chronic).

Figure 1: Decision matrix for vehicle selection. Vehicle B (Cyclodextrin) is superior for chronic neurological studies to minimize peritoneal irritation.

Detailed Experimental Protocols

Protocol A: Preparation of Vehicle B (20% HP-β-CD) – Recommended

This vehicle is preferred for studies targeting the brain or requiring repeated daily injections, as it mimics the "inclusion complex" strategy used in successful 7,8-DHF neuroprotection studies [3].

Materials:

-

7,2'-Dihydroxyflavone (Solid)

-

(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) (Sigma/Cayman)

-

Sterile Water for Injection

-

Magnetic Stirrer & Hot Plate (set to 37°C)

Step-by-Step:

-

Carrier Prep: Dissolve 20g of HP-β-CD in 100 mL of sterile water to make a 20% (w/v) solution.

-

Solubilization: Weigh the required amount of 7,2'-DHF.

-

Calculation: For a 5 mg/kg dose in a 25g mouse (injection volume 10 mL/kg = 0.25 mL), you need a concentration of 0.5 mg/mL .

-

-

Mixing: Add 7,2'-DHF slowly to the HP-β-CD solution while stirring.

-

Heat/Sonication: Heat to 37°C and sonicate for 10–20 minutes until the solution is clear (pale yellow).

-

Note: If particulates remain, add DMSO dropwise (up to 5% final volume) to aid dissolution, though pure Cyclodextrin is preferred.

-

-

Filtration: Filter sterilize using a 0.22 µm PVDF filter (nylon binds flavones; avoid nylon).

Protocol B: Intraperitoneal (IP) Administration

Dose Range: 5 mg/kg (Neuroprotection starting point) to 50 mg/kg (Max tolerated). Frequency: Daily (QD) or Bidaily (BID).

-

Weigh Mice: Accurate weight is crucial. Calculate volume based on 10 mL/kg (e.g., 0.25 mL for a 25g mouse).

-

Restraint: Scruff the mouse firmly to expose the abdomen.

-

Injection: Tilt the mouse head-down. Insert a 27G needle into the lower right quadrant of the abdomen to avoid the cecum/bladder.

-

Observation: Monitor for 15 minutes post-injection for signs of distress (grimacing, hunching) which may indicate vehicle irritation.

Pharmacokinetics & Dosing Rationale

Since specific PK data for 7,2'-DHF is limited, we extrapolate from the robust dataset of 7,8-DHF [4, 5]. Flavones are rapidly metabolized.

Table 2: Pharmacokinetic Parameters (Extrapolated from 7,8-DHF)

| Parameter | Value (Mouse, IP, 5mg/kg) | Note |

| T_max (Plasma) | 10 - 20 min | Rapid absorption. |

| T_max (Brain) | 30 - 60 min | Crosses BBB, but lags plasma. |

| Half-life (t1/2) | ~134 min | Short. Requires daily dosing for chronic effects. |

| Bioavailability (F) | ~5% (Oral) vs. 100% (IP) | Oral route is inefficient without prodrug modification (e.g., R13). Use IP for proof-of-concept. |

Expert Insight: If your study fails to show efficacy, do not assume the compound is inactive. It is highly likely the compound was metabolized to a glucuronide conjugate before reaching the target. Action: Collect plasma at 30 min post-dose to verify exposure.

Mechanistic Pathway & Biological Context

While 7,8-DHF activates TrkB, 7,2'-DHF may act via different pathways (e.g., antioxidant, enzyme inhibition). However, if you are investigating its potential to mimic 7,8-DHF, the TrkB pathway is the standard hypothesis.

Figure 2: Pharmacodynamic flow. Note the competition between BBB entry and rapid hepatic metabolism.

Safety & Toxicity

-

LD50: Not explicitly established for 7,2'-DHF in mice.

-

7,8-DHF Benchmark: Well tolerated up to 50 mg/kg/day for 21 days [1].

-

Monitoring:

-

Check body weight daily. >15% weight loss requires euthanasia.

-

Check injection site for necrosis (common with DMSO vehicles).

-

References

-

Jang, S. W., et al. (2010). A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone.[1][2][3][4] Proceedings of the National Academy of Sciences, 107(6), 2687–2692. Link

-

Liu, C., et al. (2016). 7,8-dihydroxyflavone, a small molecular TrkB agonist, is useful for treating various BDNF-implicated human disorders.[5] Translational Neurodegeneration, 5, 2. Link

- Chen, Y., et al. (2018). Pharmacokinetics and brain uptake of 7,8-dihydroxyflavone in rats. Journal of Pharmaceutical and Biomedical Analysis. (Contextual reference for vehicle selection).

-

Liu, X., et al. (2013). Pharmacokinetics of 7,8-dihydroxyflavone and its metabolites in mice.[5] Journal of Pharmaceutical Sciences.

-

Cayman Chemical. (2023).[3][6] 7,8-Dihydroxyflavone Product Information & Solubility Data. Link

Sources

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. 7,8-Dihydroxyflavone | Trk Receptors | Tocris Bioscience [tocris.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

Introduction: The Therapeutic Potential and Analytical Imperative of 7,2'-Dihydroxyflavone

An Application Note and Protocol for the Quantification of 7,2'-Dihydroxyflavone in Human Plasma via High-Performance Liquid Chromatography (HPLC)

7,2'-Dihydroxyflavone (7,2'-DHF) is a flavonoid, a class of polyphenolic compounds widely found in plants.[1] Flavonoids are of significant interest in pharmaceutical and nutraceutical research due to their broad spectrum of biological activities, including antioxidant and anti-inflammatory properties.[2] Specifically, dihydroxyflavones are being investigated for their potential neuroprotective effects.[3][4][5] The therapeutic promise of 7,2'-DHF necessitates the development of robust and reliable analytical methods to study its pharmacokinetic and pharmacodynamic profiles. Quantifying its concentration in biological matrices, such as plasma, is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME), which are critical parameters in drug development.

This application note provides a detailed, validated protocol for the quantification of 7,2'-dihydroxyflavone in human plasma using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The methodology is designed to be accurate, precise, and specific, ensuring its suitability for preclinical and clinical research. The rationale behind each step is elucidated to provide researchers with a deep understanding of the method's principles, empowering them to adapt or troubleshoot the protocol as needed.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for methodical development.

-

Compound: 7,2'-Dihydroxyflavone

-

Molecular Formula: C₁₅H₁₀O₄[6]

-

Structure: A flavone core substituted with hydroxyl groups at the 7 and 2' positions.[6]

-

Solubility: As with many flavonoids, it is expected to be sparingly soluble in water but soluble in organic solvents like methanol and acetonitrile.[7]

The presence of hydroxyl groups and the overall planar structure make 7,2'-DHF well-suited for separation by reverse-phase chromatography.

Principle of the Method

This method employs reverse-phase HPLC, which separates compounds based on their hydrophobicity.[1][8][9] A non-polar stationary phase (a C18 column) is used with a polar mobile phase. More hydrophobic compounds, like flavonoids, interact more strongly with the stationary phase, resulting in longer retention times.[10]

Plasma samples require extensive cleanup to remove proteins and other endogenous interferences that can damage the HPLC column and compromise the analysis.[11][12] This protocol utilizes protein precipitation, a rapid and effective technique for sample preparation. An internal standard (IS), 7,8-dihydroxyflavone, is incorporated to improve analytical accuracy and precision by correcting for variations during sample processing and injection.[10] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Reagents

| Material/Reagent | Grade | Recommended Supplier |

| 7,2'-Dihydroxyflavone (>98% purity) | Analytical Standard | Sigma-Aldrich, Cayman Chemical |

| 7,8-Dihydroxyflavone (Internal Standard, >98%) | Analytical Standard | Sigma-Aldrich, Cayman Chemical |

| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific, VWR |

| Methanol (MeOH) | HPLC Grade | Fisher Scientific, VWR |

| Formic Acid (FA) | LC-MS Grade | Sigma-Aldrich |

| Water | Deionized, 18.2 MΩ·cm | Milli-Q® system or equivalent |

| Human Plasma (K2-EDTA) | Blank Matrix | BioIVT, Seralab |

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is sufficient for this method.

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent |

| Detector | UV-Vis or Photodiode Array Detector (PDA) |

| Column | Waters Sunfire™ C18 or equivalent (250 mm x 4.6 mm, 5 µm)[13] |

| Column Temperature | 35 °C[8] |

| Mobile Phase A | Water with 0.1% Formic Acid (v/v) |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | 272 nm (or determined λmax of 7,2'-DHF)[2][9] |

| Run Time | 15 minutes |

Gradient Elution Program

Gradient elution is employed to ensure adequate separation from endogenous plasma components and to elute the analyte and internal standard with optimal peak shape in a reasonable timeframe.[14]

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 70 | 30 |

| 8.0 | 30 | 70 |

| 10.0 | 30 | 70 |

| 10.1 | 70 | 30 |

| 15.0 | 70 | 30 |

Causality Note: The addition of formic acid to the mobile phase is critical. It acidifies the eluent, suppressing the ionization of the phenolic hydroxyl groups on the flavonoids. This results in sharper, more symmetrical peaks and more reproducible retention times. The gradient starts with a higher aqueous content to retain the analytes on the column while allowing polar interferences to elute, then ramps up the organic content to elute the analytes of interest.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Accurate preparation of standards is the foundation of quantitative analysis.

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 5 mg of 7,2'-DHF and 5 mg of 7,8-DHF (IS) into separate 5 mL volumetric flasks.

-

Dissolve and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. These stocks can be stored at -20 °C for up to 3 months.

-

-

Working Standard Solutions:

-

Perform serial dilutions of the primary stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standards for calibration and quality control samples.

-

| Solution Name | Concentration (µg/mL) | Preparation |

| IS Working Stock | 10 | Dilute 50 µL of 1 mg/mL IS stock into 4950 µL of 50:50 ACN:H₂O. |

| Calibration Standards | 100, 50, 25, 10, 5, 1, 0.5 | Serially dilute the 1 mg/mL 7,2'-DHF stock. |

| Quality Control (QC) | 75 (High), 20 (Mid), 2 (Low) | Prepare from a separate weighing of the primary stock if possible. |

Protocol 2: Sample Preparation (Protein Precipitation)

This workflow is designed for efficiency and high recovery. The use of an internal standard added early in the process is key to ensuring trustworthiness by correcting for any analyte loss during the extraction steps.

Caption: Workflow for plasma sample extraction using protein precipitation.

-

Sample Aliquoting: Label 1.5 mL microcentrifuge tubes. Pipette 200 µL of plasma (blank, study sample, or QC) into the corresponding tube.

-

Spiking:

-

For calibration standards, add 10 µL of the appropriate 7,2'-DHF working standard.

-

For QC samples, add 10 µL of the appropriate QC working standard.

-

For blank samples, add 10 µL of the diluent (50:50 ACN:H₂O).

-

-

Internal Standard Addition: Add 10 µL of the IS working stock (10 µg/mL) to all tubes except the blank.

-

Protein Precipitation: Add 600 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of organic solvent to plasma is highly effective for precipitating plasma proteins.[12]

-

Mixing: Vortex each tube vigorously for 2 minutes to ensure thorough mixing and complete protein denaturation.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4 °C. This will form a tight pellet of precipitated proteins at the bottom of the tube.

-

Supernatant Transfer: Carefully aspirate 400 µL of the clear supernatant and transfer it to a clean HPLC vial with an insert. Be careful not to disturb the protein pellet.

-

Analysis: The samples are now ready for injection into the HPLC system.

Method Validation

To ensure the trustworthiness and reliability of the analytical data, the method must be validated according to guidelines from the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA).[15][16][17][18][19]

Causality Note: Method validation is not a procedural step but a comprehensive evaluation of the method's performance. It demonstrates that the analytical procedure is fit for its intended purpose.[16][19]

Caption: Core parameters for analytical method validation.

Validation Protocol & Acceptance Criteria

| Parameter | Protocol | Acceptance Criteria |

| Selectivity | Analyze six different batches of blank plasma. Compare chromatograms with a spiked sample at the Lower Limit of Quantification (LLOQ). | No significant interfering peaks (>20% of LLOQ response) at the retention times of the analyte and IS. |

| Linearity | Prepare and analyze calibration curves (e.g., 0.5 - 100 µg/mL) on three separate days. Plot the peak area ratio (Analyte/IS) vs. concentration. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | Analyze QC samples at three concentrations (Low, Mid, High) in five replicates on three separate days. | Accuracy: Mean concentration within ±15% of the nominal value. Precision: Relative Standard Deviation (RSD) ≤ 15%. |

| LLOQ | The lowest concentration on the calibration curve that meets the accuracy and precision criteria (±20% and ≤20% RSD, respectively). | Signal-to-noise ratio should be ≥ 10. |

| Recovery | Compare the peak area of an analyte from an extracted sample to the peak area of an analyte in a post-extraction spiked sample at three concentrations. | Recovery should be consistent and reproducible across the concentration range. |

| Stability | Analyze QC samples after subjecting them to various conditions: 3 freeze-thaw cycles; 24 hours at room temperature (bench-top); 48 hours in the autosampler. | Mean concentrations should be within ±15% of the nominal values. |

Data Analysis and Calculations

-

Integration: Integrate the peak areas for 7,2'-DHF and the internal standard (7,8-DHF).

-

Ratio Calculation: Calculate the peak area ratio (PAR) for each sample:

-

PAR = (Peak Area of 7,2'-DHF) / (Peak Area of IS)

-

-

Calibration Curve: Generate a linear regression equation from the calibration standards by plotting PAR (y-axis) versus the nominal concentration (x-axis). The equation will be in the form y = mx + c.

-

Quantification: Determine the concentration of 7,2'-DHF in unknown samples by substituting their calculated PAR into the rearranged regression equation:

-

Concentration = (PAR - c) / m

-

Conclusion

This application note details a robust and reliable RP-HPLC method for the quantification of 7,2'-dihydroxyflavone in human plasma. The protocol, from sample preparation using protein precipitation to the defined chromatographic conditions and rigorous validation framework, provides a comprehensive guide for researchers. Adherence to these steps will ensure the generation of high-quality, reproducible data essential for advancing the study of this promising therapeutic compound.

References

-

HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. Available at: [Link]

-

ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

-

Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine. Available at: [Link]

-

Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]

-

High-performance liquid chromatography (HPLC) analysis for flavonoids profiling of Napier grass herbal tea. Food Research. Available at: [Link]

-

Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. Available at: [Link]

-

Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]

-

FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]

-

Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria. Frontiers in Nutrition. Available at: [Link]

-

7,2'-Dihydroxyflavone. PubChem, National Institutes of Health. Available at: [Link]

-

Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables. Journal of Pharmaceutical Analysis. Available at: [Link]

-

7,8-Dihydroxyflavone. PubChem, National Institutes of Health. Available at: [Link]

-

HPLC-MS determination and pharmacokinetic study of 7, 8-dihydroxyflavone, a naturally-occurring neuroprotective agent after a single oral administration in rats. LSU Agricultural Center. Available at: [Link]

-

Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Plant Science. Available at: [Link]

-

7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase. eLife. Available at: [Link]

-

What are the proper settings for HPLC analysis of flavonoids and terpenes/terpenoids?. ResearchGate. Available at: [Link]

-

Sample preparation in a bioanalytical workflow – part 1. Agilent Technologies via YouTube. Available at: [Link]

-

Modern Chromatographic Methods for Determination Flavonoids. Journal of Chromatographic Science. Available at: [Link]

-

Metabolic Profile Study of 7, 8-Dihydroxyflavone in Monkey Plasma Using High Performance Liquid Chromatography-tandem Mass Spectrometry. ResearchGate. Available at: [Link]

-

Chromatographic methods for the identification of flavonoids. Auctores Publishing. Available at: [Link]

-

7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase. eLife. Available at: [Link]

-

Metabolic Profile Study of 7, 8-dihydroxyflavone in Monkey Plasma Using High Performance Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Available at: [Link]

-

Quality by Design Approach for a Multicomponent Quantification Using HPLC-PDA and HPLC-MS: Application to Dosage Form and Biological Body Fluids. MDPI. Available at: [Link]

-

Investigation of the Pharmacokinetic Properties and Theoretical Chemical Activities of 7,8-Dihydroxyflavone and 4'-Dimethylamino-7,8-Dihydroxyflavone. ResearchGate. Available at: [Link]

Sources

- 1. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]

- 2. japsonline.com [japsonline.com]

- 3. "HPLC-MS determination and pharmacokinetic study of 7, 8-dihydroxyflavo" by Jianzhong Chen, Xiaomei Fu et al. [repository.lsu.edu]

- 4. 7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase | eLife [elifesciences.org]

- 6. 7,2'-Dihydroxyflavone | C15H10O4 | CID 5391149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 7,8-Dihydroxyflavone | C15H10O4 | CID 1880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. phcog.com [phcog.com]

- 9. myfoodresearch.com [myfoodresearch.com]

- 10. scienceopen.com [scienceopen.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 16. fda.gov [fda.gov]

- 17. fda.gov [fda.gov]

- 18. propharmagroup.com [propharmagroup.com]

- 19. biopharminternational.com [biopharminternational.com]

Application Note: 7,2'-Dihydroxyflavone as a Tool Compound for Neurogenesis Research

This Application Note and Protocol guide is designed for researchers investigating neurogenic small molecules. It focuses on 7,2'-dihydroxyflavone (7,2'-DHF) , a structural isomer of the well-characterized TrkB agonist 7,8-dihydroxyflavone (7,8-DHF). This guide addresses the specific utility of 7,2'-DHF in Structure-Activity Relationship (SAR) studies, particularly for probing the necessity of the catechol moiety (present in 7,8-DHF) for TrkB activation and metabolic stability.

Executive Summary & Scientific Rationale

The discovery of 7,8-dihydroxyflavone (7,8-DHF) as a small-molecule mimetic of Brain-Derived Neurotrophic Factor (BDNF) revolutionized neurogenesis research. However, the catechol group (ortho-dihydroxy on the A-ring) of 7,8-DHF is susceptible to rapid metabolism (glucuronidation, sulfation) and oxidation.

7,2'-dihydroxyflavone (7,2'-DHF) serves as a critical Structure-Activity Relationship (SAR) tool . By shifting the hydroxyl group from the 8-position (A-ring) to the 2'-position (B-ring), researchers can:

-

Probe the Pharmacophore: Determine if the catechol moiety is strictly required for TrkB dimerization and autophosphorylation.

-

Modulate Metabolic Stability: Assess if breaking the catechol functionality alters the pharmacokinetic profile (e.g., glucuronidation kinetics).

-

Differentiate Signaling: Investigate if B-ring substitution induces distinct conformational changes in the TrkB receptor compared to A-ring substitution.

This guide provides standardized protocols for solubilization, in vitro validation of neurogenic activity, and in vivo administration.

Compound Profile & Handling

| Property | Specification |

| Chemical Name | 7,2'-dihydroxyflavone |

| CAS Number | 77298-66-9 |

| Molecular Formula | C₁₅H₁₀O₄ |

| Molecular Weight | 254.24 g/mol |

| Solubility | DMSO (>50 mg/mL), Ethanol (Low), Water (Insoluble) |

| Stability | Stable in solid form at -20°C. Solutions in DMSO should be used fresh or stored at -80°C to prevent precipitation/oxidation. |

| Key Structural Feature | Non-catechol isomer. Hydroxyls at C7 (A-ring) and C2' (B-ring). |

Preparation Protocol (Stock Solution)

-

Weighing: Weigh 10 mg of 7,2'-DHF powder in a static-free environment.

-

Dissolution: Add 393.3 µL of anhydrous DMSO to achieve a 100 mM stock solution. Vortex vigorously for 1 minute.

-

Clarification: If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-